molecular formula C19H22N2O2S B2990147 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine CAS No. 477869-44-6

1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine

Cat. No.: B2990147
CAS No.: 477869-44-6
M. Wt: 342.46
InChI Key: DMCGEDUQPQSKBS-UHFFFAOYSA-N
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Description

1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine is a synthetic organic compound featuring a piperidine ring linked to a benzyl group substituted with a 4-methylphenylsulfanyl moiety and a nitro group at the 3-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-15-5-8-17(9-6-15)24-19-10-7-16(13-18(19)21(22)23)14-20-11-3-2-4-12-20/h5-10,13H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCGEDUQPQSKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine involves several steps, typically starting with the preparation of the benzyl precursor. The synthetic route often includes:

    Nitration: Introduction of the nitro group to the benzyl ring.

    Thioether Formation: Attachment of the sulfanyl group to the benzyl ring.

    Piperidine Substitution: Coupling the modified benzyl group with piperidine.

Reaction conditions may vary, but common reagents include nitric acid for nitration and thiols for thioether formation. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen peroxide for oxidation and hydrogen gas for reduction. Major products formed include sulfoxides, sulfones, and amines.

Scientific Research Applications

1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The piperidine ring may also contribute to the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other piperidine-based derivatives, particularly those identified in natural product extracts and synthetic libraries. Below is a comparative analysis based on substituent effects, reactivity, and reported applications:

Structural Analogues from Natural Sources

Evidence from studies on pepper root oil resin identified piperidine derivatives such as:

  • 1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine
  • (±)-erythro-1-(oxo-4,5-dihydroxy-2E-decaenyl)-piperidine

These compounds differ in their substituents:

  • The target compound’s 4-methylphenylsulfanyl and nitro groups contrast with the propenyl , oxo , and methoxyphenyl groups in natural analogues.

Research Findings and Methodological Considerations

Structural Characterization

Crystallographic tools like SHELXL (for refinement) and WinGX (for data processing) are standard in resolving piperidine derivatives’ structures .

Biological Activity

1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. With a molecular formula of C19H22N2O2S and a molecular weight of 342.46 g/mol, this compound features a piperidine ring with a substituted benzyl group that includes both a nitro and a sulfanyl group attached to a methylphenyl moiety.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O2S
  • Molecular Weight : 342.46 g/mol
  • Purity : Typically around 95%

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration : Introduction of the nitro group to the benzyl ring.
  • Thioether Formation : Attachment of the sulfanyl group to the benzyl ring.
  • Piperidine Substitution : Coupling the modified benzyl group with piperidine.

Common reagents include nitric acid for nitration and thiols for thioether formation. Optimized reaction conditions are crucial for enhancing yield and purity.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the sulfanyl group may form covalent bonds with thiol groups in proteins, potentially altering their function. The piperidine structure contributes to the compound's binding affinity to specific biological targets.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that piperidine derivatives can possess significant antibacterial properties, making them potential candidates for treating infections.
  • Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating that this compound may be useful in cancer therapy.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure TypeNotable Activity
This compoundPiperidine derivativeAntimicrobial, anticancer
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidinePyrrolidine derivativeAntimicrobial
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidiniumQuaternary ammoniumAntimicrobial

Case Study 1: Antimicrobial Efficacy

In a study evaluating various piperidine derivatives for antibacterial activity, this compound exhibited promising results against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

Research into enzyme inhibition demonstrated that this compound could effectively inhibit AChE activity in vitro, indicating its potential role in treating neurodegenerative diseases .

Case Study 3: Anticancer Properties

A study involving cancer cell lines showed that derivatives similar to this compound displayed significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine?

Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the benzylpiperidine core. Key steps include:

  • Sulfanyl Group Introduction : Thiolation of the phenyl ring using 4-methylthiophenol under nucleophilic aromatic substitution (SNAr) conditions, often catalyzed by bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Nitro Group Installation : Nitration at the ortho position using HNO₃/H₂SO₄, requiring careful temperature control (0–5°C) to avoid over-nitration .
  • Piperidine Coupling : Alkylation of the benzyl intermediate with piperidine via reductive amination or nucleophilic substitution, using NaBH₃CN or similar reducing agents .
    Optimization focuses on solvent choice (e.g., dichloromethane for SNAr), reaction time (6–24 hours), and purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How can researchers assess the purity and structural integrity of this compound?

Answer:

  • Chromatography : HPLC with a C18 column and mobile phases like methanol/buffer (pH 4.6) to resolve impurities. System suitability tests ensure resolution ≥2.0 between peaks .
  • Spectroscopy :
    • NMR : Confirm substitution patterns (e.g., nitro group at C3 via deshielded aromatic protons).
    • MS : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. What physicochemical properties are critical for handling and storage?

Answer:

  • Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol for biological assays .
  • Stability : Susceptible to photodegradation; store in amber vials at −20°C under inert gas (argon) .
  • Hygroscopicity : Low (TPSA ~65 Ų), but monitor moisture content via Karl Fischer titration .

Advanced Research Questions

Q. How do structural features like the nitro group and sulfanyl substituent influence biological activity?

Answer:

  • Nitro Group : Enhances electron-withdrawing effects, stabilizing charge-transfer interactions with targets like enzymes (e.g., nitroreductases in cancer cells). However, it may contribute to off-target toxicity via ROS generation .
  • Sulfanyl Group : Improves lipophilicity (logD ~2.8) and membrane permeability. The 4-methylphenyl moiety may engage in hydrophobic interactions with protein pockets (e.g., carbonic anhydrase IX in tumor microenvironments) .
  • Piperidine Core : Acts as a conformational scaffold, enabling interactions with CNS targets (e.g., cholinesterases in Alzheimer’s models) .
    Methodological Note: Use QSAR models to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Answer:

  • Anticancer Activity :
    • In vitro: NCI-60 cell line panel for cytotoxicity (GI₅₀ < 10 µM) .
    • In vivo: Xenograft models (e.g., HCT-116 colon cancer) with dosing at 10–50 mg/kg/day IP .
  • Neuropathic Pain :
    • In vitro: μ-opioid receptor (MOR) binding assays (Ki < 100 nM) .
    • In vivo: Chronic constriction injury (CCI) model in rats, assessing mechanical allodynia .
  • Multi-Target Profiling : Screen against ChEMBL targets (e.g., BACE-1 for Alzheimer’s) using SPR or thermal shift assays .

Q. How can contradictions in biological activity data across studies be resolved?

Answer:

  • Experimental Design : Control variables like cell passage number, serum concentration, and solvent (DMSO ≤0.1%) .
  • Data Normalization : Use reference standards (e.g., cisplatin for cytotoxicity) and Z’-factor validation in HTS .
  • Mechanistic Studies :
    • Target Engagement : CETSA (Cellular Thermal Shift Assay) to confirm direct binding .
    • Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., nitro-to-amine reduction products) .
  • Computational Reconciliation : Molecular dynamics simulations to assess binding mode consistency across homologs .

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